7-[(4-Bromophenyl)methoxy]chromen-2-one
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Overview
Description
7-[(4-Bromophenyl)methoxy]chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromophenyl group attached to the methoxy substituent on the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(4-Bromophenyl)methoxy]chromen-2-one typically involves the reaction of 4-bromophenol with 7-hydroxychromen-2-one in the presence of a suitable base and a methoxy group donor. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 7-[(4-Bromophenyl)methoxy]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the bromophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include quinones, hydroxy derivatives, and substituted chromen-2-one derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-[(4-Bromophenyl)methoxy]chromen-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. The compound’s ability to induce oxidative stress and disrupt cellular homeostasis contributes to its biological effects .
Comparison with Similar Compounds
7-Methoxychromen-2-one: Lacks the bromophenyl group, resulting in different biological activities.
4-Bromophenylchromen-2-one: Similar structure but without the methoxy group, leading to variations in reactivity and applications.
7-Hydroxychromen-2-one: Hydroxy group instead of methoxy, affecting its chemical properties and biological activities.
Uniqueness: 7-[(4-Bromophenyl)methoxy]chromen-2-one stands out due to the combined presence of the bromophenyl and methoxy groups, which confer unique chemical reactivity and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H11BrO3 |
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Molecular Weight |
331.16 g/mol |
IUPAC Name |
7-[(4-bromophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C16H11BrO3/c17-13-5-1-11(2-6-13)10-19-14-7-3-12-4-8-16(18)20-15(12)9-14/h1-9H,10H2 |
InChI Key |
XBQHFKZKJXERFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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